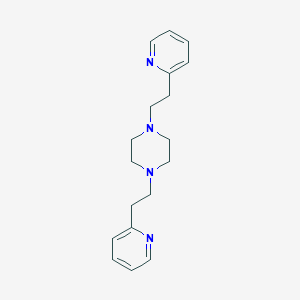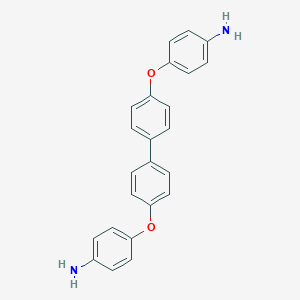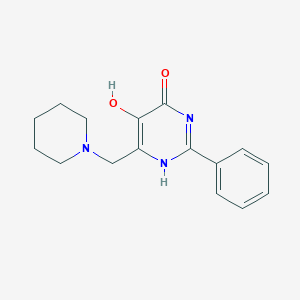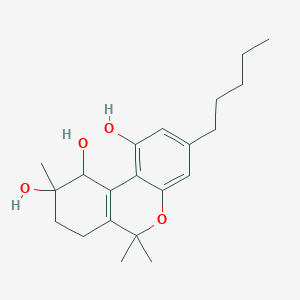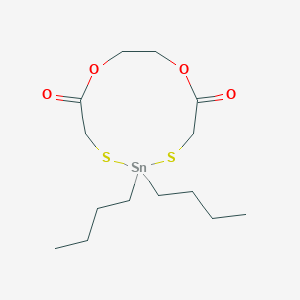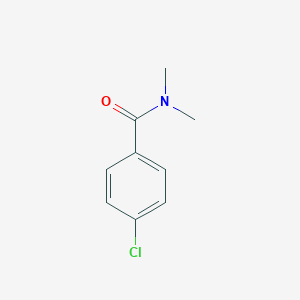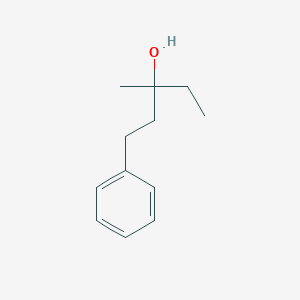![molecular formula C33H38ClN3 B085264 n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride CAS No. 12262-18-9](/img/structure/B85264.png)
n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Mecanismo De Acción
The mechanism of action of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride has been found to have both biochemical and physiological effects. It has been shown to reduce the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and has been found to be stable under various conditions. However, one limitation is its potential toxicity, which needs to be carefully monitored during experiments.
Direcciones Futuras
There are several future directions for the research of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride. One area of interest is its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Another area of research is the development of new derivatives of this compound with improved antibacterial and antifungal activity. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.
In conclusion, N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is a chemical compound that has shown promising results in scientific research. Its broad-spectrum antibacterial and antifungal activity, potential use as a fluorescent probe and photosensitizer, and ability to induce apoptosis in cancer cells make it a valuable compound for further study. However, its potential toxicity needs to be carefully monitored during experiments, and further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride involves the reaction of naphthalene-1,4-diamine with 4-(dimethylamino)benzaldehyde in the presence of a catalyst. The resulting product is then treated with cyclohexanone and hydrochloric acid to obtain the final product.
Propiedades
Número CAS |
12262-18-9 |
|---|---|
Nombre del producto |
n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride |
Fórmula molecular |
C33H38ClN3 |
Peso molecular |
512.1 g/mol |
Nombre IUPAC |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-cyclohexylazanium;chloride |
InChI |
InChI=1S/C33H37N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h8-9,12-23,26H,5-7,10-11H2,1-4H3;1H |
Clave InChI |
XPYRKKDYSGJSKK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3CCCCC3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3CCCCC3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] |
Otros números CAS |
3251-84-1 12262-18-9 |
Pictogramas |
Corrosive; Acute Toxic; Environmental Hazard |
Sinónimos |
C.I. Basic Blue 55 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



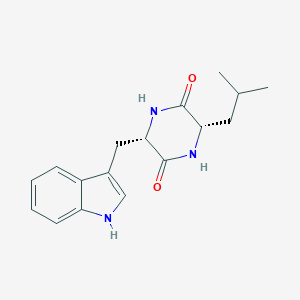
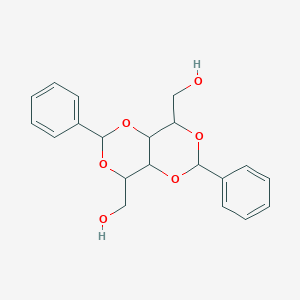
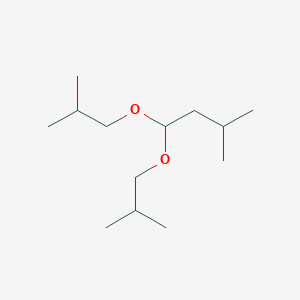
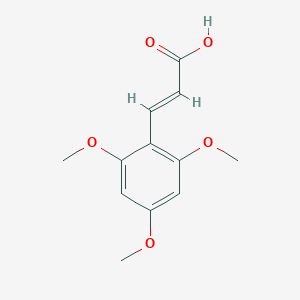
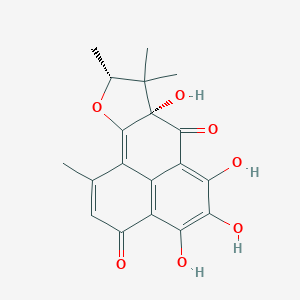
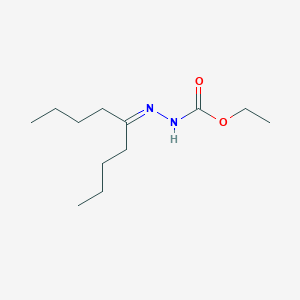
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
